
1-(2,4-Dibromo-6-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 2,4-difluorophenyl ethanone, followed by the reduction of the resulting bromo compound to the corresponding ethan-1-ol. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a suitable solvent like dichloromethane. The reduction step can be carried out using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of 1-(2,4-dibromo-6-fluorophenyl)ethan-1-ol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiourea.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, or thiourea in water.
Major Products
Oxidation: 1-(2,4-Dibromo-6-fluorophenyl)ethanone.
Reduction: 1-(2,4-Dibromo-6-fluorophenyl)ethane.
Substitution: 1-(2,4-Diazido-6-fluorophenyl)ethan-1-ol, 1-(2,4-Dicyano-6-fluorophenyl)ethan-1-ol, and 1-(2,4-Dithiocarbamato-6-fluorophenyl)ethan-1-ol.
Applications De Recherche Scientifique
1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where halogenated phenyl groups play a crucial role.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dibromo-6-chlorophenyl)ethan-1-ol
- 1-(2,4-Dibromo-6-iodophenyl)ethan-1-ol
- 1-(2,4-Dibromo-6-methylphenyl)ethan-1-ol
Uniqueness
1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. Compared to its analogs, the fluorine atom can enhance metabolic stability and modulate the compound’s lipophilicity, potentially improving its pharmacokinetic profile.
Propriétés
Formule moléculaire |
C8H7Br2FO |
|---|---|
Poids moléculaire |
297.95 g/mol |
Nom IUPAC |
1-(2,4-dibromo-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7Br2FO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 |
Clé InChI |
HFBZBJZXYYTEEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1Br)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


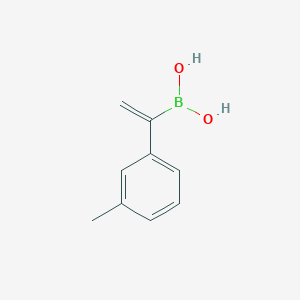
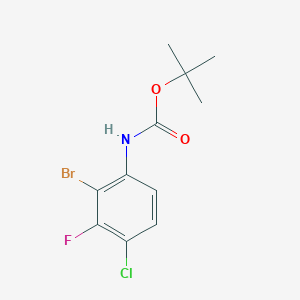
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12957358.png)
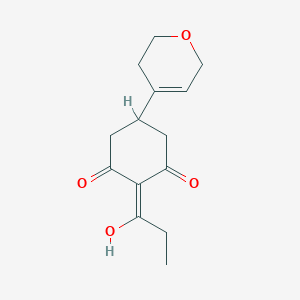
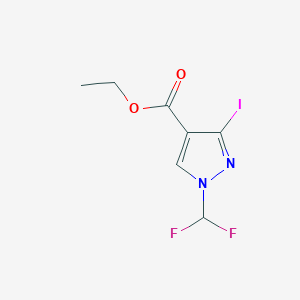
![12-iodo-10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B12957364.png)
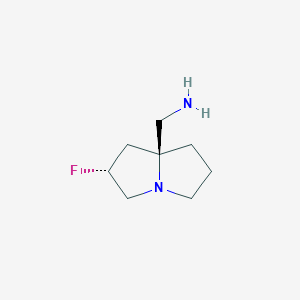
![7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine](/img/structure/B12957378.png)
![Benzo[g]quinoline-2,4(1H,3H)-dione](/img/structure/B12957385.png)
![Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12957391.png)
![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B12957396.png)
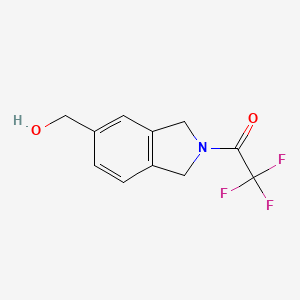
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)

